19-Iodocholesteryl oleate
CAS No.: 74728-04-4
Cat. No.: VC1799535
Molecular Formula: C45H77IO2
Molecular Weight: 777 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74728-04-4 |
|---|---|
| Molecular Formula | C45H77IO2 |
| Molecular Weight | 777 g/mol |
| IUPAC Name | [(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
| Standard InChI | InChI=1S/C45H77IO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-43(47)48-38-29-32-45(34-46)37(33-38)25-26-39-41-28-27-40(36(4)23-21-22-35(2)3)44(41,5)31-30-42(39)45/h13-14,25,35-36,38-42H,6-12,15-24,26-34H2,1-5H3/b14-13+/t36-,38+,39+,40-,41+,42+,44-,45-/m1/s1 |
| Standard InChI Key | IVGLJLLTGGIZTK-KEAFGKSPSA-N |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)CI |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)CI |
Introduction
Chemical Properties and Structure
19-Iodocholesteryl oleate is a modified cholesteryl ester where the 19-position of the cholesterol moiety contains an iodine atom, while being esterified with oleic acid at the 3β-position. This modification significantly alters the compound's behavior in biological systems while maintaining sufficient structural similarity to natural cholesteryl esters to interact with relevant enzymatic pathways.
The compound belongs to the larger family of cholesteryl esters, which are formed through the esterification of cholesterol with fatty acids. In the case of 19-Iodocholesteryl oleate, the presence of the iodine atom creates a distinct structural modification that affects molecular recognition by enzymes and alters the compound's metabolic fate in biological systems.
The structural characteristics of 19-Iodocholesteryl oleate have been confirmed through various analytical methods including infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. NMR analysis reveals distinctive signals at 0.84 ppm (singlet, 3H, 18-CH₃), 3.30 and 3.63 ppm (doublet of doublets, 2H, 19-CH₂I), 4.64 ppm (multiplet, 1H, 3α-H), 5.38 ppm (triplet, 2H, oleic vinyl H), and 5.71 ppm (multiplet, 1H, 6-H) . These spectroscopic features provide definitive confirmation of the compound's structure and purity for research applications.
The oleate portion of the molecule contributes to the compound's lipophilicity, a characteristic that influences its distribution in tissues and cellular compartments. This lipophilic nature plays an important role in the compound's ability to traverse biological membranes and accumulate in steroid-synthesizing organs such as the adrenal glands.
Synthesis Methodology
The synthesis of 19-Iodocholesteryl oleate follows a well-established protocol that begins with the esterification of 19-iodocholesterol with oleoyl chloride. This procedure is critically important for obtaining the compound in high purity for biological studies and diagnostic applications.
Synthesis Procedure
The synthesis described in the literature involves a reaction between 19-iodocholesterol (100 mg, 0.194 mmol), oleoyl chloride (100 mg, 0.332 mmol), and triethylamine (20.2 mg, 0.200 mmol) in dry benzene (25 ml), conducted at room temperature under nitrogen atmosphere for 24 hours . Following the reaction period, the solvent is removed under vacuum, and the resulting yellow residue is stirred with water before extraction with ether. The ether extracts are washed with water, dried with sodium sulfate, and evaporated to yield an oil that is subsequently purified by silica gel column chromatography using benzene as the eluent .
This process yields 19-Iodocholesteryl oleate as a clear oil with a high yield of approximately 86%. The purified product is characterized using infrared spectroscopy and NMR to confirm its structural identity and purity before application in biological studies .
Radiolabeled Synthesis
For diagnostic applications and certain research protocols, radiolabeled versions of 19-Iodocholesteryl oleate are required. The preparation of [¹²⁵I]-19-iodocholesteryl oleate involves an isotope exchange reaction where non-radioactive 19-Iodocholesteryl oleate is treated with Na[¹²⁵I] in dry acetone under reflux conditions for 4 hours . Following evaporation of the acetone, the product is extracted with benzene and purified by silica gel column chromatography.
The radiolabeled product is typically diluted with non-radioactive material to achieve the desired specific activity, often around 300 μCi/μmol, and stored at 4°C until use . Thin-layer chromatography confirms the purity of the labeled compound, showing a single spot with an Rf value of 0.56 in benzene that co-migrates with authentic 19-Iodocholesteryl oleate .
It should be noted that under certain conditions, 19-iodocholesterol can rearrange to 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol, but the synthetic procedures employed are designed to avoid such rearrangements, and NMR analysis confirms the correct structure of the precursor and final product .
Biological Activity and Enzymatic Interactions
A significant aspect of 19-Iodocholesteryl oleate's importance lies in its interactions with biological enzymes, particularly cholesterol esterase. Comparative studies with natural cholesteryl esters have revealed important differences in enzyme kinetics that explain the compound's biological behavior and utility in medical imaging.
Interaction with Cholesterol Esterase
Research has demonstrated that 19-Iodocholesteryl oleate serves as a substrate for adrenal cholesterol esterase, but with markedly different kinetic parameters compared to the natural substrate, cholesteryl oleate. These differences offer insights into both the enzyme's substrate specificity and the potential applications of the iodinated compound.
Kinetic studies have determined the Michaelis constant (Kₘ) and maximum velocity (V) for both cholesteryl oleate and 19-Iodocholesteryl oleate using rat adrenal cytosolic cholesterol esterase. The results, summarized in Table 1, reveal significant differences in how the enzyme processes these two substrates.
Table 1: Comparison of Kinetic Parameters for Cholesteryl Oleate and 19-Iodocholesteryl Oleate
| Parameter | Cholesteryl oleate | 19-Iodocholesteryl oleate |
|---|---|---|
| V (pmol/min/mg protein) | 602.0 | 37.6 |
| Kₘ (μM) | 16.2 | 76.2 |
| V/Kₘ (ml/min/mg protein) | 37.30 | 0.49 |
Competitive Inhibition Studies
Medical Applications
The unique biological properties of 19-Iodocholesteryl oleate, particularly its slow hydrolysis by cholesterol esterase, have been exploited for medical applications, most notably in adrenal imaging.
Adrenal Imaging
Radiolabeled 19-iodocholesterol has been widely used to obtain images of human adrenals. Studies have shown that 85-95% of the radiolabel present in rat and mouse adrenals exists in the esterified form, primarily as 19-Iodocholesteryl esters . The kinetic studies described above offer a mechanistic explanation for this observation.
Once transported to and stored in endocrine organs such as the adrenal glands in the esterified form, 19-Iodocholesteryl esters remain relatively unchanged because cholesterol esterase has both lower binding specificity and significantly lower kinetic specificity for these iodinated esters compared to natural cholesteryl esters . This metabolic stability allows the compound to accumulate and persist in the target tissues, providing effective visualization in diagnostic procedures.
Tissue Distribution and Retention
Research has demonstrated that radiolabeled 19-iodocholesterol selectively concentrates in adrenal tissues. In studies with male dogs, intravenous administration resulted in the concentration of radioactivity in the adrenals that was 30 times higher than in liver and blood after 48 hours . This selective accumulation forms the basis for the compound's utility in adrenal imaging.
The mechanism behind this selective retention appears to be related to the compound's structural features and metabolic properties. The presence of the iodine atom at the 19-position creates a compound that can enter the normal cholesterol pathways in steroidogenic tissues but is processed at a much slower rate by cholesterol esterase, leading to accumulation in these tissues.
Comparative Biochemical Studies
Comparative studies between 19-Iodocholesteryl oleate and natural cholesteryl esters have provided valuable insights into both the structure-function relationships of these compounds and the specificity requirements of enzymes involved in steroid metabolism.
Implications for Metabolic Pathways
The impaired hydrolysis of 19-Iodocholesteryl oleate has significant implications for understanding cholesterol metabolism in steroidogenic tissues. Cholesteryl ester hydrolysis is a rate-limiting step in steroid hormone biosynthesis, and compounds that alter this process can provide insights into the regulation of steroidogenesis.
Studies with corticotropin, which increases steroid biosynthesis by activating cholesterol esterase, have shown differential effects on the metabolism of radiolabeled cholesterol versus 19-iodocholesterol in rat adrenals . This further supports the concept that the structural modification at the 19-position significantly alters the compound's metabolic fate while allowing it to enter the same metabolic pathways as natural cholesterol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume